molecular formula C13H12F12N4O2 B11093659 [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine

[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine

Cat. No.: B11093659
M. Wt: 484.24 g/mol
InChI Key: BTFYLHNQCIDRAU-UHFFFAOYSA-N
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Description

N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups, which are known to enhance the stability and reactivity of organic molecules. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures. Industrial production methods often involve continuous processes and fractional distillation to achieve high purity and yield .

Chemical Reactions Analysis

N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl ketones and other fluorinated compounds . The major products formed from these reactions often retain the trifluoromethyl groups, which contribute to their stability and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to participate in radical reactions, making it a valuable intermediate in various chemical processes . The molecular pathways involved often include radical intermediates and controlled reaction conditions .

Comparison with Similar Compounds

Compared to other similar compounds, N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE stands out due to its multiple trifluoromethyl groups. Similar compounds include trifluoromethyl ketones and bistriflimide, which also feature fluorinated groups but differ in their overall structure and reactivity . The unique combination of trifluoromethyl groups in this compound enhances its stability and makes it particularly useful in various applications.

Properties

Molecular Formula

C13H12F12N4O2

Molecular Weight

484.24 g/mol

IUPAC Name

N-tert-butyl-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H12F12N4O2/c1-9(2,3)29-6-26-7(30-4(10(14,15)16)11(17,18)19)28-8(27-6)31-5(12(20,21)22)13(23,24)25/h4-5H,1-3H3,(H,26,27,28,29)

InChI Key

BTFYLHNQCIDRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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